molecular formula C18H20N2O2 B5213340 4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B5213340
M. Wt: 296.4 g/mol
InChI Key: IKQAEYPVJUSPEK-UHFFFAOYSA-N
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Description

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitro group, and a tetrahydrocyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized products.

Scientific Research Applications

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The nitro group and other functional groups play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • (3aR,4R,9bR)-4-(cyclohex-3-en-1-yl)-8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

Uniqueness

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific structural features, such as the combination of a cyclohexene ring and a nitro group within a tetrahydrocyclopentaquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-2,4,7,9-12,14-15,18-19H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQAEYPVJUSPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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